molecular formula C15H11NO3 B1669612 Cridanimod CAS No. 38609-97-1

Cridanimod

Katalognummer B1669612
CAS-Nummer: 38609-97-1
Molekulargewicht: 253.25 g/mol
InChI-Schlüssel: UOMKBIIXHQIERR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cridanimod is a small molecule that belongs to the class of acridines . It is functionally related to an acridone . It has the potential to increase progesterone receptor (PR) expression, which can be beneficial as an antineoplastic adjuvant . Upon intramuscular administration, cridanimod can induce the expression of PR in endometrial cancer . This could potentially increase the sensitivity of endometrial cancer cells to progestin monotherapy .


Molecular Structure Analysis

Cridanimod has a molecular formula of C15H11NO3 and a molecular weight of 253.25 g/mol . Its IUPAC name is 2-(9-oxoacridin-10-yl)acetic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

Cridanimod has a molecular weight of 253.25 g/mol and a molecular formula of C15H11NO3 . Its IUPAC name is 2-(9-oxoacridin-10-yl)acetic acid . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .

Wissenschaftliche Forschungsanwendungen

Cridanimod: A Comprehensive Analysis of Scientific Research Applications

Antiviral Activity: Cridanimod has shown promising antiviral activity in animal models. Studies have demonstrated its effectiveness in reducing viremia in mice and rats infected with recombinant viruses, suggesting its potential use as an antiviral agent .

Interferon Induction: Despite being an inducer of interferons, Cridanimod is also active in cells with a genetic defect in interferon production. This indicates a different mechanism of action and positions Cridanimod as a candidate for further research in immune response modulation .

Clinical Trials for Endometrial Cancer: Cridanimod has been studied in clinical trials in conjunction with progestin therapy for the treatment of endometrial carcinoma. The trials aim to assess the anti-tumor activity of Cridanimod, particularly in patients who have failed progestin monotherapy .

Potential Against SARS-CoV-2: Given its antiviral properties and unique mechanism of action, Cridanimod is considered an attractive drug for inclusion in clinical trials against SARS-CoV-2 and potentially other coronaviruses .

Mechanism of Action Research: Research into the mechanism of action of Cridanimod is ongoing, with studies exploring its role beyond interferon induction. This research could uncover new therapeutic applications and deepen our understanding of its pharmacodynamics .

Combination Therapy Studies: Cridanimod’s efficacy is also being explored in combination with other drugs, such as progestin, to enhance therapeutic outcomes in conditions like endometrial cancer .

Pharmacology and Toxicology Investigations: Investigations into the pharmacology and toxicology of Cridanimod are crucial for determining its safety profile and appropriate dosing regimens for various therapeutic applications .

Genetic Defects in Interferon Production: Studies on Cridanimod’s activity in cells with interferon production defects could lead to treatments for diseases associated with such genetic anomalies, expanding its therapeutic scope .

Wirkmechanismus

Target of Action

Cridanimod is a potent activator of the progesterone receptor (PR) . The progesterone receptor is a type of protein found inside cells that binds to the hormone progesterone. Once activated, the PR can regulate the expression of specific genes, influencing cellular behavior.

Mode of Action

Cridanimod interacts with its primary target, the progesterone receptor, by inducing the expression of interferon-alpha (IFNα) and interferon-beta (IFNβ) . This interaction leads to changes in the cell’s response to viral infections, enhancing its ability to fight off these pathogens.

Biochemical Pathways

It is known that cridanimod has antiviral activity, which was initially ascribed to its capacity to induce interferon . Interferons are proteins that are produced and released by host cells in response to the presence of viruses. They allow communication between cells to trigger the protective defenses of the immune system that eradicate pathogens or tumors.

Result of Action

Cridanimod shows antiviral activity in both mice and rats, protecting them from death due to viral infections . In rats, both drugs diminish the viremia, which is the presence of viruses in the blood .

Safety and Hazards

Cridanimod is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Zukünftige Richtungen

Cridanimod has shown potential in the treatment of endometrial cancer . It has been hypothesized that Cridanimod, in combination with progestin therapy, will increase PR expression and thus improve survival in a mouse model of advanced, high-grade endometrial cancer . Further investigation is warranted to determine the utility of this promising agent .

Eigenschaften

IUPAC Name

2-(9-oxoacridin-10-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14(18)9-16-12-7-3-1-5-10(12)15(19)11-6-2-4-8-13(11)16/h1-8H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMKBIIXHQIERR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

58880-43-6 (hydrochloride salt)
Record name Cridanimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6046557
Record name Cridanimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422767
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Cridanimod

CAS RN

38609-97-1
Record name N-(Carboxymethyl)acridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38609-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cridanimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038609971
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cridanimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13674
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cridanimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10(9H)-Acridineacetic acid, 9-oxo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRIDANIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X91E9EME19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cridanimod
Reactant of Route 2
Reactant of Route 2
Cridanimod
Reactant of Route 3
Reactant of Route 3
Cridanimod
Reactant of Route 4
Reactant of Route 4
Cridanimod
Reactant of Route 5
Reactant of Route 5
Cridanimod
Reactant of Route 6
Reactant of Route 6
Cridanimod

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.